6-(1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, thiophene, triazole, and thiadiazole moieties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core. Subsequent functionalization with pyrazole and thiophene derivatives is achieved through nucleophilic substitution or coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.
Scientific Research Applications
6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 5-METHYL-2(1H)-PYRIDINONE
- 6-METHOXY-5-METHYL-1-TETRALONE
Uniqueness
6-(1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N6S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
6-(2-methylpyrazol-3-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8N6S2/c1-16-7(4-5-12-16)10-15-17-9(8-3-2-6-18-8)13-14-11(17)19-10/h2-6H,1H3 |
InChI Key |
ZJYCGBPTJNLSNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origin of Product |
United States |
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